molecular formula C15H17N3O2 B12205077 N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B12205077
M. Wt: 271.31 g/mol
InChI Key: ZSOKXPPORYMWOO-UHFFFAOYSA-N
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Description

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydronaphthalenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting with the preparation of key intermediates One common approach involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ylamine with appropriate reagents to form the oxadiazole ringThe reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit glycogen phosphorylase, an enzyme involved in glucose metabolism, thereby exerting its effects on blood glucose levels . Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C15H17N3O2/c1-2-13(19)16-15-14(17-20-18-15)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3,(H,16,18,19)

InChI Key

ZSOKXPPORYMWOO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NON=C1C2=CC3=C(CCCC3)C=C2

Origin of Product

United States

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